3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Overview
Description
“3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a chemical compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Scientific Research Applications
Glycine Transporter 1 Inhibitors
Compounds structurally related to the one have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors play a significant role in modulating glycine levels in the central nervous system, potentially offering therapeutic benefits for disorders such as schizophrenia and cognitive impairment. For instance, a structurally diverse compound was identified as a back-up compound using central nervous system multiparameter optimization, exhibiting potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile (Yamamoto et al., 2016).
Aurora Kinase Inhibitors
Another avenue of research involves the development of aurora kinase inhibitors, which are crucial in cancer treatment due to their role in cell division. Compounds with similar structural motifs have been explored for their potential to inhibit Aurora A, a protein involved in the mitotic process, thus providing a pathway for the development of novel cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Hydrogen-Bonded Chains and Crystal Structures
Research into the crystal structure and hydrogen bonding of compounds containing 1H-pyrazol-4-yl and related groups has contributed to a deeper understanding of their molecular interactions and potential applications in designing materials with specific properties (Trilleras et al., 2005).
Biological Activity and Synthesis
The exploration of novel synthesis methods and the biological activity of compounds with the pyrazole moiety has led to the discovery of potential fungicidal, antiviral, and antibacterial agents. Such research underscores the versatility of these compounds in contributing to the development of new therapeutic agents (Li et al., 2015).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, thereby exerting their therapeutic effects . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives are known to have therapeutic effects in various disease models . .
Properties
IUPAC Name |
3-chloro-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRQXTJGBJNYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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